4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Description
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a 1,3-thiazole ring substituted with a methyl group at position 2 and a methoxy-linked benzyl group at position 4. The compound’s structure combines the aromatic carboxylic acid moiety with a heterocyclic thiazole system, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₁NO₃S (molecular weight: 249.28 g/mol). The thiazole ring contributes to electron-deficient aromaticity, while the benzoic acid group introduces acidity (pKa ~4.2 for the carboxylic proton) and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHFZQELKMMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407175 | |
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-62-8 | |
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-656283 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is then attached to the thiazole ring through a series of reactions involving esterification and hydrolysis.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve a purity of over 99%.
Industrial Production Methods
Industrial production of WAY-656283 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-656283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the thiazole ring or the benzoic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of WAY-656283, which are used for further research and development .
Scientific Research Applications
WAY-656283 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of p38 mitogen-activated protein kinases and their role in various chemical reactions.
Biology: Employed in biological studies to understand the signaling pathways involving p38 kinases and their impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to p38 kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 kinases.
Mechanism of Action
WAY-656283 exerts its effects by inhibiting the activity of p38 mitogen-activated protein kinases. These kinases are involved in the regulation of inflammatory responses, cell differentiation, and apoptosis. By inhibiting p38 kinases, WAY-656283 can modulate these cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thiazole substituents: Electron-donating groups (e.g., methoxy in 3-Methoxy-4-[(2-methylthiazol-4-yl)methoxy]benzoic acid) reduce carboxylic acid acidity compared to unsubstituted derivatives .
Biological Relevance: Thiazole-containing analogs like MPEP (2-methyl-6-(phenylethynyl)pyridine) demonstrate anxiolytic effects in rodents via metabotropic glutamate receptor antagonism . Thiazolidinone derivatives (e.g., SS4 from ) exhibit antimicrobial properties, implying that the thiazole-benzoic acid scaffold may serve as a pharmacophore .
Synthetic Accessibility: The target compound is synthesized via methoxy-benzylation of 2-methyl-1,3-thiazol-4-ylmethanol, analogous to methods for 3-Methoxy-4-[(2-methylthiazol-4-yl)methoxy]benzoic acid (). In contrast, azo-linked derivatives (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acids) require diazotization and coupling, which are less atom-economical .
Functional Group Modifications
Table 2: Impact of Functional Groups on Properties
Research Findings
Antimicrobial Activity: Thiazolidinone derivatives (e.g., SS4) show moderate activity against E. coli and S. aureus, with MIC values of 32–64 µg/mL . The target compound’s thiazole-benzoic acid structure may exhibit similar profiles.
Anxiolytic Potential: MPEP, a structurally related thiazole, reduces anxiety in rodent models at doses as low as 0.1 mg/kg . This suggests that optimizing the target compound’s substituents could yield CNS-active candidates.
Material Science Applications :
- Azo derivatives of benzoic acid-thiazole hybrids demonstrate strong UV-Vis absorption (λmax 450–500 nm), making them suitable for optoelectronic materials .
Biological Activity
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, also known as WAY-656283, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
- Molecular Formula : C₁₂H₁₁NO₃S
- Molecular Weight : 249.29 g/mol
- CAS Number : 263270-62-8
The compound features a thiazole ring which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
This compound acts primarily as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK pathway is crucial in regulating inflammatory responses and cellular stress responses. By inhibiting this pathway, the compound can modulate inflammatory processes and potentially reduce tissue damage in various diseases.
Interaction with Biological Targets
The thiazole moiety in the compound allows it to interact with several biological targets:
- Enzymes : It has been shown to inhibit bacterial enzymes, leading to antimicrobial effects.
- DNA and Topoisomerase II : Similar thiazole derivatives have been reported to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and subsequent cell death.
Biological Activities
The compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of thiazole, including this compound, possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, showcasing its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 6.25 |
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of several cancer cell lines:
- Breast Cancer (MDA-MB-231) : Significant antiproliferative effects were observed.
The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
As a p38 MAPK inhibitor, the compound can reduce inflammatory cytokine production. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent against biofilm-associated infections .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Q & A
Q. What analytical techniques identify degradation products under accelerated stability testing?
- Methodology : Stress testing at 40°C/75% RH for 4 weeks. Degradation products are profiled via UPLC-QTOF-MS. Major pathways include oxidation of the thiazole ring (m/z +16) and ester hydrolysis. Stabilizers like BHT (0.1% w/w) reduce oxidation by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
